Lit 001; lit001
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LIT-001 is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. This compound has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .
化学反应分析
LIT-001 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include various organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have different pharmacokinetic properties.
科学研究应用
LIT-001 has several scientific research applications:
Chemistry: Used as a tool compound to study oxytocin receptor agonism.
Biology: Investigated for its effects on social interaction and behavior in animal models.
Medicine: Potential therapeutic agent for treating social disorders like autism and inflammatory pain-induced hyperalgesia.
Industry: Could be developed into a drug for clinical use, given its favorable pharmacokinetic properties
作用机制
LIT-001 acts as an agonist for the oxytocin receptor and a mixed agonist/antagonist for vasopressin receptors. It has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor and shows antagonism of the V1A receptor only at high concentrations. Additionally, it acts as an agonist of the vasopressin V2 receptor, influencing fluid homeostasis .
相似化合物的比较
LIT-001 is similar in structure to TC OT 39 and WAY-267464. Compared to these compounds, LIT-001 has greater selectivity for the oxytocin receptor and improved pharmacokinetic properties. It shows blood-brain barrier permeability and has a relatively long elimination half-life in rodents, making it a more advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Similar Compounds
- TC OT 39
- WAY-267464
LIT-001 stands out due to its improved pharmacokinetic properties and greater selectivity for the oxytocin receptor, making it a promising candidate for therapeutic applications .
属性
分子式 |
C28H33N7O2S |
---|---|
分子量 |
531.7 g/mol |
IUPAC 名称 |
2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37) |
InChI 键 |
AOPORIRPXVMWSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。